molecular formula C11H18ClNO4 B3130917 1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate CAS No. 34614-72-7

1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate

Cat. No.: B3130917
CAS No.: 34614-72-7
M. Wt: 263.72 g/mol
InChI Key: ZGBCOSGDWQPYHA-QMMMGPOBSA-N
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Description

1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate (CAS: 2137062-11-2) is a chiral pyrrolidine derivative featuring a tert-butyl group at the 1-position and a chloromethyl ester at the 2-position. Its molecular formula is C₁₂H₁₈ClF₂NO₅, with a molecular weight of 329.73 g/mol . The compound adopts a (2S,4R) configuration, which is critical for its stereoelectronic properties in asymmetric synthesis and pharmaceutical applications. The chloromethyl group enhances reactivity in nucleophilic substitutions, while the difluoromethoxy substituent at the 4-position introduces steric and electronic effects that influence stability and reactivity .

Properties

IUPAC Name

1-O-tert-butyl 2-O-(chloromethyl) (2S)-pyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-4-5-8(13)9(14)16-7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBCOSGDWQPYHA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving suitable precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction. This involves the use of reagents such as chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Formation of the Dicarboxylate Groups: The carboxylate groups can be introduced through esterification reactions involving suitable carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Biological Activity

1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies based on diverse research findings.

Molecular Characteristics

  • Molecular Formula : C10H18ClNO2
  • Molecular Weight : 219.708 g/mol
  • CAS Number : 403735-05-7
  • MDL Number : MFCD09701401

1. Enzyme Inhibition

Research has indicated that compounds similar to this compound may exhibit inhibitory effects on various enzymes. Specifically, studies on aldehyde dehydrogenases (ALDH) have shown that certain pyrrolidine derivatives can impact the activity of these enzymes, which play a crucial role in detoxifying aldehydes in biological systems .

2. Cytotoxicity and Antiproliferative Effects

A study focusing on the cytotoxic effects of pyrrolidine derivatives found that they could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This suggests a potential for therapeutic applications in oncology .

3. Plant Growth Regulation

Research has also explored the role of pyrrolidine derivatives in plant growth regulation. Compounds with similar structures have demonstrated cytokinin-like activity, promoting vegetative growth in plants such as maize (Zea mays). This indicates potential applications in agriculture as growth stimulants .

Case Study 1: Aldehyde Dehydrogenase Inhibition

A study investigated the inhibition kinetics of ALDH by various compounds, including those structurally related to this compound. It was found that at concentrations below 2 mM, significant inhibition occurred, which may have implications for metabolic processes involving aldehyde detoxification .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that pyrrolidine derivatives could inhibit the proliferation of specific cancer cell lines. The results indicated that these compounds might serve as lead structures for developing new anticancer agents .

Data Summary Table

Property/ActivityDescription
Molecular FormulaC10H18ClNO2
Molecular Weight219.708 g/mol
CAS Number403735-05-7
Enzyme InhibitionInhibits ALDH activity
CytotoxicityInduces apoptosis in cancer cell lines
Plant Growth RegulationExhibits cytokinin-like activity

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity Features
Target Compound 1-tert-Butyl, 2-chloromethyl, 4-(difluoromethoxy) C₁₂H₁₈ClF₂NO₅ 329.73 Chloromethyl (excellent leaving group); difluoromethoxy (electron-withdrawing)
(2S,5S)-1-tert-Butyl 2-methyl-5-(naphthalen-1-yl)pyrrolidine-1,2-dicarboxylate 1-tert-Butyl, 2-methyl, 5-naphthyl C₂₇H₃₁NO₄ 433.54 Methyl ester (poor leaving group); naphthyl enhances π-π interactions
(2S,4R)-2-Benzyl 1-tert-butyl 4-(3-methoxypropyl)pyrrolidine-1,2-dicarboxylate 1-tert-Butyl, 2-benzyl, 4-methoxypropyl C₂₂H₃₁NO₆ 405.49 Benzyl ester (stable under basic conditions); methoxypropyl increases hydrophobicity
(2S,4R)-1-tert-Butyl 2-methyl 4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate 1-tert-Butyl, 2-methyl, 4-nitrobenzoyloxy C₁₈H₂₂N₂O₈ 394.38 Nitrobenzoyloxy (strong leaving group); high-yield synthesis (88–91%)
  • Chloromethyl vs. Methyl/Benzyl Esters : The chloromethyl group in the target compound facilitates nucleophilic displacement reactions, enabling efficient derivatization. In contrast, methyl or benzyl esters (e.g., ) require harsher conditions for substitution, limiting their utility in multi-step syntheses .
  • Difluoromethoxy vs. Hydroxy/Methoxy Groups : The difluoromethoxy group in the target compound reduces electron density at the pyrrolidine ring compared to hydroxy () or methoxypropyl () substituents, altering regioselectivity in catalytic reactions .

Stereochemical and Conformational Differences

Table 2: Stereochemical Configurations

Compound Name Configuration Key Conformational Impact
Target Compound (2S,4R) Rigid chair conformation stabilizes transition states in asymmetric catalysis
1-tert-Butyl 2-ethyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate (2S,4S) Hydroxyl group at 4S position enhances hydrogen-bonding potential
(2S,4R)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate (2S,4R) Fluorine’s electronegativity increases ring polarization, affecting nucleophilic attack sites
  • The (2S,4R) configuration of the target compound optimizes steric interactions for enantioselective synthesis, whereas fluorinated analogs () exhibit altered electronic profiles due to fluorine’s inductive effects .

Q & A

Q. Can machine learning optimize reaction conditions for derivatives of this compound?

  • Methodological Answer : Train neural networks on existing reaction datasets (e.g., temperature, solvent, catalyst) to predict optimal conditions for new transformations. Validate models with high-throughput experimentation (HTE) in microreactors. Prioritize interpretable features (e.g., solvent polarity, steric parameters) to guide algorithmic adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate
Reactant of Route 2
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1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate

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